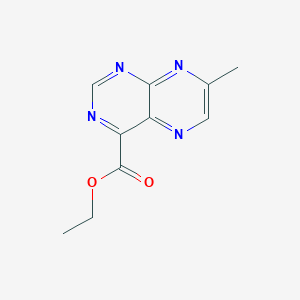

Ethyl 7-methylpteridine-4-carboxylate

Description

Ethyl 7-methylpteridine-4-carboxylate is a synthetic pteridine derivative characterized by a methyl group at position 7 and an ethyl ester moiety at position 4 of the bicyclic pteridine core. Pteridines are aromatic heterocyclic systems comprising fused pyrimidine and pyrazine rings, widely studied for their roles in biological processes (e.g., as coenzymes, pigments, and enzyme inhibitors) .

Properties

CAS No. |

16008-52-9 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

ethyl 7-methylpteridine-4-carboxylate |

InChI |

InChI=1S/C10H10N4O2/c1-3-16-10(15)8-7-9(13-5-12-8)14-6(2)4-11-7/h4-5H,3H2,1-2H3 |

InChI Key |

ARCJZLUZSFMSBJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |

Canonical SMILES |

CCOC(=O)C1=NC=NC2=NC(=CN=C12)C |

Synonyms |

7-Methyl-4-pteridinecarboxylic acid ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pteridine Derivatives

Ethyl 4-Dimethylamino-8-Methyl-7-Oxo-Pteridine-6-Carboxylate

- Structure: Features a dimethylamino group at position 4, a methyl group at position 8, and a ketone at position 7, with an ethyl ester at position 5.

- Key Differences: Unlike Ethyl 7-methylpteridine-4-carboxylate, this compound has a ketone (oxo) group and dimethylamino substituent, which may enhance hydrogen-bonding capacity and alter electronic properties.

- Applications : Used as a high-purity research chemical (95% purity) for pharmacological studies and custom synthesis .

Pyrimidine and Piperidine Analogs

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : Pyrimidine core with chlorine at position 2, methyl at position 6, and carboxylic acid at position 4.

- Key Differences : The pyrimidine core lacks the fused pyrazine ring of pteridines. The carboxylic acid group (vs. ethyl ester) reduces lipophilicity, impacting bioavailability.

- Applications : Used in agrochemical and pharmaceutical synthesis .

Ethyl 4-Methylpiperidine-4-Carboxylate Hydrochloride

- Structure : Piperidine ring with a methyl group and ethyl ester at position 4.

- Key Differences : Saturated six-membered ring (piperidine) vs. aromatic pteridine. The hydrochloride salt enhances solubility for pharmaceutical formulations.

- Applications : Intermediate in drug synthesis (e.g., antipsychotics, antivirals) .

Complex Esters with Bicyclic Cores

8-O-Acetylshanzhiside Methyl Ester

- Structure : Cyclopenta[c]pyran core with acetyloxy, hydroxy, and methyl ester groups.

- Key Differences : The bicyclic system differs from pteridine, and multiple oxygen substituents increase polarity.

- Applications : Reference standard in pharmacological and cosmetic research .

Research Findings and Implications

- Reactivity : Ethyl esters in pteridines (e.g., ) and piperidines (e.g., ) are hydrolytically labile, enabling prodrug strategies.

- Biological Activity : Methyl and halogen substituents (e.g., in ) influence binding affinity to enzymes or receptors.

- Synthetic Utility : this compound’s methyl group may sterically hinder reactions at position 7, directing functionalization to other positions.

Notes and Limitations

- Data Gaps : Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs.

- Future Research : Prioritize synthesis and characterization (e.g., NMR, HPLC) to validate inferred properties. Biological assays could compare its activity with analogs like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.